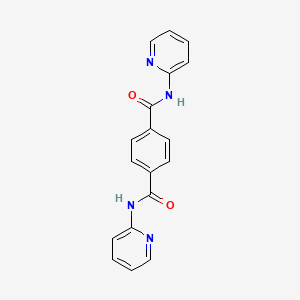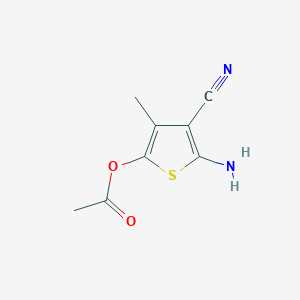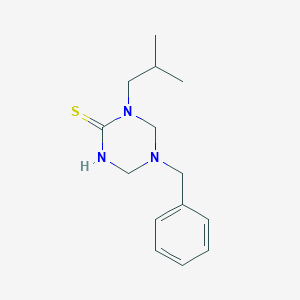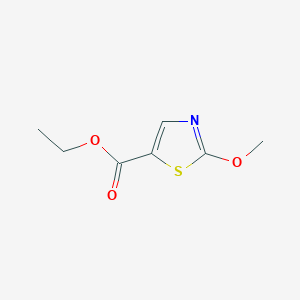
5,9-Hexacosadienoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Hexacosadienoic acid, methyl ester is a long-chain fatty acid ester with the molecular formula C27H50O2 This compound is characterized by the presence of two double bonds located at the 5th and 9th positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Hexacosadienoic acid, methyl ester typically involves the esterification of 5,9-Hexacosadienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the extraction of natural sources, such as marine sponges, followed by purification and esterification. The extraction process involves using solvents like chloroform and methanol to isolate the fatty acids, which are then esterified to produce the desired methyl ester.
Analyse Chemischer Reaktionen
Types of Reactions
5,9-Hexacosadienoic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acid esters.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acid esters.
Substitution: Amino or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
5,9-Hexacosadienoic acid, methyl ester has been explored for various scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of long-chain fatty acids and their derivatives.
Biology: Investigated for its role in the metabolism of marine organisms and its potential as a biomarker for certain species.
Medicine: Studied for its potential anti-inflammatory and anticancer properties, particularly in the inhibition of topoisomerases.
Industry: Utilized in the production of specialty chemicals and as a component in certain lubricants and coatings.
Wirkmechanismus
The mechanism by which 5,9-Hexacosadienoic acid, methyl ester exerts its effects involves its interaction with cellular membranes and enzymes. It has been shown to inhibit topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and induce cytotoxicity in cancer cells. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexacosanoic acid, methyl ester: A saturated analog with no double bonds.
5,9-Hexacosadienoic acid: The free acid form without esterification.
25-Methyl-5,9-hexacosadienoic acid: A methyl-branched analog.
Uniqueness
5,9-Hexacosadienoic acid, methyl ester is unique due to its specific double bond positions and its methyl ester functional group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other long-chain fatty acids and their derivatives.
Eigenschaften
CAS-Nummer |
89188-20-5 |
|---|---|
Molekularformel |
C27H50O2 |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
methyl hexacosa-5,9-dienoate |
InChI |
InChI=1S/C27H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h18-19,22-23H,3-17,20-21,24-26H2,1-2H3 |
InChI-Schlüssel |
KUDNOVFCFRUERQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)


![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)



![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)

![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)


